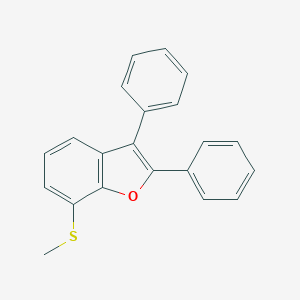
2,3-Diphenyl-7-methylthiobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-7-methylthiobenzofuran, also known as DPMF, is a compound that belongs to the benzofuran family. It is a synthetic organic compound that has been widely studied due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-7-methylthiobenzofuran is based on its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions allow 2,3-Diphenyl-7-methylthiobenzofuran to selectively bind to specific targets, such as amyloid fibrils, and emit fluorescence upon excitation with light.
Biochemische Und Physiologische Effekte
2,3-Diphenyl-7-methylthiobenzofuran has been shown to have minimal toxicity and does not affect cell viability at concentrations used in scientific research. It has been used as a tool for studying protein-protein interactions and has been shown to inhibit the aggregation of amyloid fibrils. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer that produces reactive oxygen species to kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-Diphenyl-7-methylthiobenzofuran is its high selectivity and sensitivity for detecting biological molecules. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, one limitation of 2,3-Diphenyl-7-methylthiobenzofuran is its relatively low quantum yield, which can limit its sensitivity in some applications. Additionally, the synthesis of 2,3-Diphenyl-7-methylthiobenzofuran can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the use of 2,3-Diphenyl-7-methylthiobenzofuran in scientific research. One area of focus is the development of new methods for synthesizing 2,3-Diphenyl-7-methylthiobenzofuran that are more efficient and scalable. Additionally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran as a tool for studying protein misfolding and aggregation, which are associated with a variety of diseases. Finally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran in diagnostic applications, such as detecting amyloid fibrils in biological samples. Overall, 2,3-Diphenyl-7-methylthiobenzofuran has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesemethoden
The synthesis of 2,3-Diphenyl-7-methylthiobenzofuran involves a multi-step process that includes the condensation of 2-acetylnaphthalene with benzaldehyde, followed by the reaction of the resulting product with thioacetic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of 2,3-Diphenyl-7-methylthiobenzofuran.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-7-methylthiobenzofuran has been widely used in scientific research due to its potential as a fluorescent probe for detecting biological molecules. It has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a tool for studying protein-protein interactions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
197588-27-5 |
|---|---|
Produktname |
2,3-Diphenyl-7-methylthiobenzofuran |
Molekularformel |
C21H16OS |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
7-methylsulfanyl-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16OS/c1-23-18-14-8-13-17-19(15-9-4-2-5-10-15)20(22-21(17)18)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI-Schlüssel |
FLCYRKYDBBSTBR-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
2,3-Diphenyl-7-methylthiobenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
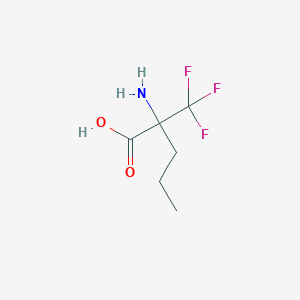
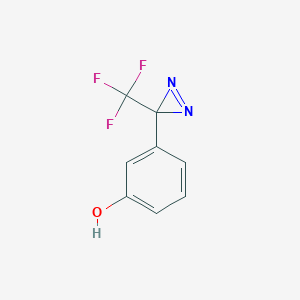
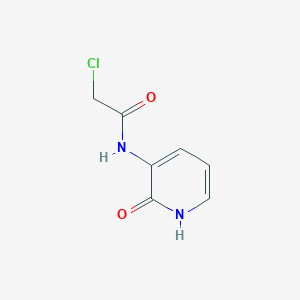
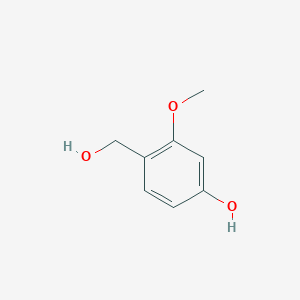
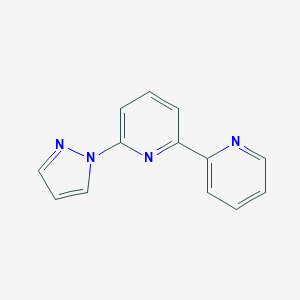
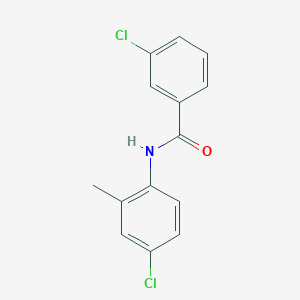
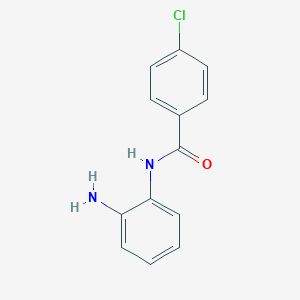
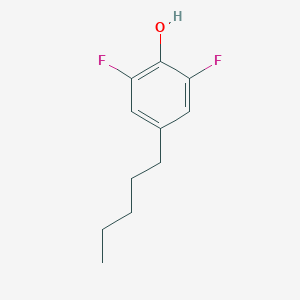
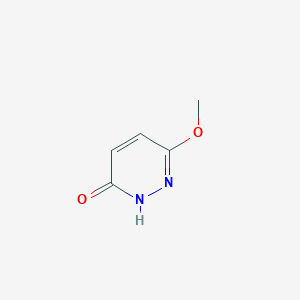
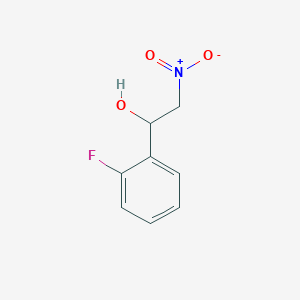
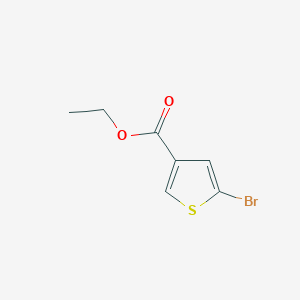
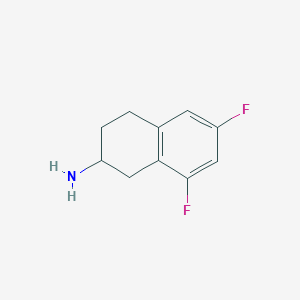
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)